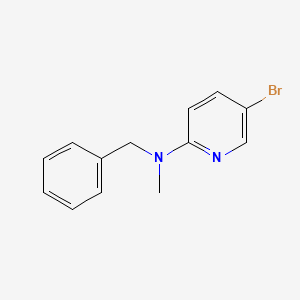

N-benzyl-5-bromo-N-methylpyridin-2-amine

Description

N-Benzyl-5-bromo-N-methylpyridin-2-amine (Molecular Formula: C₁₃H₁₃BrN₂; Molecular Weight: 277.16 g/mol) is a brominated pyridine derivative featuring a benzyl group and a methyl group attached to the nitrogen at position 2 of the pyridine ring. This compound is typically stored under dry conditions at 2–8°C to maintain stability .

Structure

2D Structure

Properties

IUPAC Name |

N-benzyl-5-bromo-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(14)9-15-13/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDSURJOVZYTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675368 | |

| Record name | N-Benzyl-5-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-36-2 | |

| Record name | 5-Bromo-N-methyl-N-(phenylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-5-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-benzyl-5-bromo-N-methylpyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12BrN2

- Molecular Weight : 265.14 g/mol

- Structure : The compound features a pyridine ring substituted with a benzyl group and a bromine atom, which may influence its biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate their activity, thereby affecting various cellular processes. The exact pathways involved depend on the specific application and context of use.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against several bacterial strains, revealing promising results that warrant further investigation into its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. Notably, it demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 19.53 ± 1.05 |

| A549 | 13.92 ± 1.21 |

The compound's mechanism involves the induction of apoptosis in cancer cells, evidenced by the modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway .

Case Studies

- Antimicrobial Evaluation : In a study assessing the antibacterial activity of various substituted pyridine derivatives, this compound was found to have superior activity compared to other analogs, highlighting its potential as a lead compound in drug development for infectious diseases .

- Cancer Cell Line Studies : Research conducted on MCF-7 and A549 cell lines revealed that treatment with this compound resulted in significant cell growth inhibition and increased apoptosis markers such as caspase activation and changes in Bcl-2/Bax ratios .

Scientific Research Applications

Chemical Synthesis

N-benzyl-5-bromo-N-methylpyridin-2-amine serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in:

- Building Blocks for Drug Development : The compound is employed as a precursor in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways.

- Heterocyclic Chemistry : It can participate in reactions to form diverse heterocyclic compounds, which are crucial in drug discovery.

Biological Applications

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Structural modifications can enhance its efficacy against resistant strains.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound show promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines (e.g., MCF-7). The effectiveness is often related to specific substituents on the pyridine ring.

Anticancer Research

A study focusing on similar pyridine derivatives highlighted how structural modifications can significantly impact anticancer activity. For instance, compounds with specific substituents displayed enhanced potency against MCF-7 cells, underscoring the importance of chemical structure in biological efficacy.

Antimicrobial Screening

A comprehensive evaluation of N-benzyl derivatives revealed that modifications at particular positions could significantly influence antimicrobial potency. This suggests that optimizing the structure of this compound could lead to improved activity against resistant bacterial strains.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and molecular differences between N-benzyl-5-bromo-N-methylpyridin-2-amine and its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Effects |

|---|---|---|---|---|

| This compound | C₁₃H₁₃BrN₂ | 277.16 | Br (C5), CH₃ (N), benzyl (N) | Moderate lipophilicity; bromine enhances electrophilicity for cross-coupling reactions |

| N-Benzyl-5-nitro-2-pyridinamine | C₁₂H₁₁N₃O₂ | 253.24 | NO₂ (C5), benzyl (N) | Nitro group increases electron-withdrawing effects; potential for reduction to amine |

| N-Benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine | C₁₅H₁₇BrN₂ | 305.21 | Br (C5), C₂H₅ (N), CH₃ (C3), benzyl (N) | Increased steric bulk from ethyl and methyl groups; higher lipophilicity |

| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | C₁₄H₁₅BrN₂O₂ | 331.19 | Br (C5), 3,4-dimethoxybenzyl (N) | Methoxy groups enhance solubility via polarity; potential for hydrogen bonding |

| 5-Bromo-N-methylpyrimidin-2-amine | C₅H₆BrN₃ | 188.03 | Br (C5), CH₃ (N) | Pyrimidine core alters electronic distribution; planar structure facilitates π-π stacking |

| 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine | C₁₂H₁₀BrFN₂ | 281.12 | Br (C5), 4-fluorobenzyl (N) | Fluorine introduces electronegativity; potential for enhanced metabolic stability |

| 5-Bromo-N-(diphenylmethylene)pyrimidin-2-amine | C₁₇H₁₂BrN₃ | 338.20 | Br (C5), diphenylmethylene (N) | Bulky aromatic groups reduce solubility; strong intermolecular π-π interactions |

Pharmacological Potential

Pyridine and pyrimidine derivatives are known for diverse bioactivities, including antiviral, antitumor, and antimicrobial effects. The bromine atom in this compound could position it as a precursor for anticancer agents, while fluorinated analogues (e.g., 5-bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine) may offer improved metabolic stability in drug design .

Preparation Methods

The key transformation to obtain this compound is the introduction of methyl and benzyl groups on the nitrogen atom of the pyridine amine.

Reductive Amination Method

A reported method involves reductive amination using methylamine and benzyl halides:

- The pyridin-2-amine derivative is reacted with methylamine (commonly as an acid addition salt or alcoholic solution).

- Reductive amination is performed using reductants such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Benzyl halide is then reacted with the intermediate to introduce the benzyl substituent.

- The reductive amination conditions are mild, and the reductants are chosen for selectivity and compatibility with the pyridine ring.

This method is advantageous due to its operational simplicity and the ability to control N-substitution.

Cross-Coupling Approaches for Pyridine Functionalization

Another route involves Suzuki-Miyaura cross-coupling reactions to introduce the pyridine moiety with the desired substituents:

- Preparation of boronic acid derivatives of brominated benzyl compounds.

- Coupling with 2-bromopyridine in the presence of palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride.

- Reaction conditions typically involve aprotic solvents (DMF, THF), sodium carbonate as base, and heating to around 75 °C under nitrogen atmosphere for several hours.

- The reaction yields are high (around 80-82%), and the products are isolated by extraction and drying.

This method is suitable for industrial scale synthesis due to its high atom economy and environmental friendliness.

Summary Data Table of Preparation Methods

Purification Techniques

Purification of this compound and intermediates is typically achieved by:

- Chromatography (flash column or preparative HPLC).

- Crystallization from suitable solvents.

- Extraction and drying over anhydrous salts after aqueous workup.

These methods ensure high purity required for pharmaceutical or fine chemical applications.

Research Findings and Considerations

- The use of directing groups and metal catalysts allows selective functionalization of the pyridine ring, minimizing side reactions.

- Reductive amination provides a controlled method for introducing N-alkyl groups without overalkylation.

- Suzuki coupling offers a versatile and efficient route for assembling complex substituted pyridines.

- Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical for optimizing yields and purity.

- Industrial applicability is enhanced by methods avoiding hazardous reagents like n-butyllithium and extreme temperatures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-5-bromo-N-methylpyridin-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React 2,5-dibromo-3-methylpyridine with N-methylformamide in dimethylformamide (DMF) under reflux, using potassium carbonate as a base. This method achieves complete conversion but requires careful solvent selection to avoid side reactions .

- Route 2 : Brominate 4-methylpyridin-2-amine, followed by N-alkylation with benzyl bromide in methanol/ethanol and potassium carbonate. This two-step approach emphasizes temperature control (60–80°C) to optimize regioselectivity .

- Purification : Use silica gel chromatography or recrystallization from ethanol for high-purity isolates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., benzyl and methyl groups at nitrogen, bromine at C5). Example: Aromatic protons appear as doublets in -NMR (~δ 7.2–8.5 ppm) .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···N interactions) and confirm molecular geometry. Software like SHELXL refines structural parameters with high precision .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 305.05) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Approaches :

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination against S. aureus or E. coli). Use cell viability assays (MTT) for anticancer potential .

- Enzyme inhibition : Test interactions with kinases or proteases via fluorescence-based assays. Molecular docking (AutoDock Vina) predicts binding modes to target proteins .

Advanced Research Questions

Q. What computational methods are suitable for modeling electronic properties and reaction mechanisms?

- DFT Studies : Apply B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and bromine’s electron-withdrawing effects. Compare with experimental UV-Vis spectra .

- Mechanistic Insights : Simulate nucleophilic aromatic substitution (SNAr) pathways using Gaussian09. Transition-state analysis clarifies regioselectivity in bromination/alkylation steps .

Q. How should researchers address contradictions in synthetic yields or spectral data?

- Troubleshooting :

- Solvent/base effects : DMF increases reaction rates but may cause decomposition; ethanol reduces side products but slows kinetics. Optimize via Design of Experiments (DoE) .

- Isotopic labeling : Use -labeled amines to track substitution pathways via -NMR .

- Reproducibility : Validate protocols with independent replicates and cross-lab collaborations .

Q. What strategies enhance regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Directing Groups : The pyridine nitrogen and bromine atom direct electrophiles to C3 or C4 positions. Use Pd(PPh)/KCO for Suzuki-Miyaura coupling with aryl boronic acids .

- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent undesired side reactions during cross-coupling .

Q. How can kinetic studies improve understanding of degradation or stability issues?

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light. Monitor decomposition via HPLC and identify degradants using LC-MS .

- Arrhenius Analysis : Calculate activation energy () for degradation to predict shelf life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.